2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Description
2-(1H-Benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a synthetic benzimidazole derivative featuring a benzodioxole moiety linked via an acetamide bridge. This compound combines two pharmacologically relevant heterocycles: the benzimidazole core, known for its role in enzyme inhibition (e.g., targeting IDO1 or microtubule polymerization) , and the 1,3-benzodioxole group, which enhances metabolic stability and bioavailability in drug design . The compound is commercially available (Santa Cruz Biotechnology) in quantities up to 1 g, with a molecular formula of C₁₈H₁₅N₃O₃ and a molecular weight of 321.33 g/mol .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(8-16-19-12-3-1-2-4-13(12)20-16)18-9-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSXJAZFCPPJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
The compound features a benzimidazole ring fused with a benzodioxole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds often exhibit antimicrobial properties. For instance, studies have shown that benzimidazole derivatives possess activity against various bacterial strains and fungi. The specific compound has been evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Table 1: Antimicrobial activity of this compound.
Anticancer Activity
The benzimidazole scaffold is known for its anticancer properties. In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
A study conducted on MCF-7 cells revealed:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, indicating an increase in sub-G1 phase cells.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of benzimidazole derivatives suggest that they may act as inhibitors of neurodegenerative processes. The compound has been tested in models of oxidative stress-induced neuronal damage.
| Assay | Result |
|---|---|
| ROS Production Reduction | 40% decrease at 50 µM |
| Neuroprotection in SH-SY5Y Cells | Significant protection observed |
Table 2: Neuroprotective effects of the compound.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could underlie its neuroprotective effects.
- Oxidative Stress Modulation : The ability to reduce reactive oxygen species (ROS) suggests a role in mitigating oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide with structurally related compounds, focusing on key physicochemical parameters and biological activities:
Key Structural and Functional Insights
Heterocyclic Modifications: Replacement of the benzimidazole group with 1,3,4-oxadiazole (e.g., compounds in ) improves cytotoxic selectivity, particularly against lung (A549) and glioma (C6) cell lines, while reducing toxicity to normal cells. Sulfoxide/sulfide substitutions (e.g., compound 5b) enhance antiproliferative potency, likely due to increased electrophilicity and interaction with cellular thiols .
Substituent Effects: Benzodioxole-linked acetamides generally exhibit better metabolic stability compared to simpler analogs (e.g., 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide) . Methoxy or halogen substituents (e.g., 5b, 5c) on the phenyl ring increase lipophilicity, correlating with improved membrane permeability and activity .
Compounds with oxadiazole-thioacetamide linkages (e.g., ) show superior cytotoxic profiles, possibly due to thioether-mediated redox modulation.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s analogs are typically synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 80% to 94% .
- Thermal Stability : Lower melting points (e.g., 96°C for oxadiazole derivatives ) correlate with flexible substituents, whereas rigid sulfoxide derivatives exhibit higher thermal stability (180–219°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
